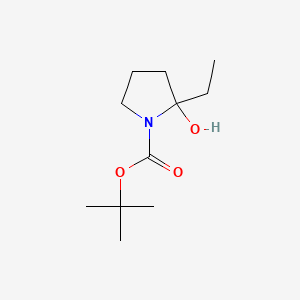

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine

Description

Properties

IUPAC Name |

tert-butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEUTXJZYOSEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747277 | |

| Record name | tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279821-90-7 | |

| Record name | tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine

Technical Whitepaper: Strategic

Executive Summary

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine (N-Boc-2-ethylpyrrolidine) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly glycosidase inhibitors, kinase inhibitors, and GPCR ligands.[1] The ethyl group at the C2 position introduces steric bulk and lipophilicity that often modulates potency and metabolic stability (ADME) compared to its methyl analogues.

This technical guide details two distinct synthetic pathways selected for their reliability and application scope:

-

The Precision Route (Beak Method): Utilizes

-lithiation for high stereocontrol (enantioselective or racemic) on a research scale.[1][2] -

The Scalable Route (Shono/Iminium): Utilizes N-acyliminium ion chemistry for robust, larger-scale preparation avoiding cryogenic organolithiums.[1][2]

Strategic Analysis of Synthetic Pathways

The synthesis of 2-substituted pyrrolidines hinges on generating nucleophilic or electrophilic character at the C2 position.[2]

| Feature | Route A: | Route B: N-Acyliminium (Shono) |

| Mechanism | Dipole-stabilized Carbanion (Nucleophilic C2) | N-Acyliminium Ion (Electrophilic C2) |

| Key Reagents | sec-BuLi, TMEDA/Sparteine, Ethyl Iodide | Anodic Oxidation (or chemical), Et |

| Temperature | Cryogenic (-78 °C) | 0 °C to Room Temperature |

| Stereocontrol | High (Ligand Controlled) | Moderate (Substrate Controlled) |

| Primary Use | Discovery / SAR / Chiral Synthesis | Process / Scale-up (>100g) |

Deep Dive: The Precision Route ( -Lithiation)

This protocol is based on the pioneering work of Peter Beak.[2] It relies on the coordination of the lithium cation to the Boc-carbonyl oxygen, which directs deprotonation to the

Mechanistic Pathway

The reaction proceeds via a pre-lithiation complex.[2] The choice of diamine ligand dictates the stereochemical outcome.[2]

-

(-)-Sparteine: Produces (S)-enantiomer (typically 90-96% ee).[1]

Caption: Kinetic deprotonation pathway via dipole-stabilized organolithium intermediate.

Experimental Protocol (Racemic)

Reagents:

-

N-Boc-pyrrolidine (1.0 equiv)[1]

-

sec-Butyllithium (1.2 equiv, 1.4 M in cyclohexane)[1]

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)

-

Ethyl Iodide (EtI) (1.5 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Solvation: Charge the flask with anhydrous THF and TMEDA. Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add sec-BuLi dropwise via syringe over 15 minutes. Critical: Maintain internal temperature below -70 °C to prevent degradation of the base.[1][2] Stir for 15 minutes.

-

Substrate Addition: Add N-Boc-pyrrolidine (dissolved in minimal THF) dropwise.

-

Observation: The solution may turn light yellow.[2]

-

Timing: Stir at -78 °C for 4-5 hours to ensure complete deprotonation.

-

-

Alkylation: Add Ethyl Iodide (freshly distilled over copper) dropwise.

-

Quench & Workup: Quench with saturated aqueous NH

Cl. Extract with Et -

Purification: Flash column chromatography (SiO

).

Expert Insight (Troubleshooting):

-

Low Yield? Ensure sec-BuLi titer is accurate. Old reagents often lead to incomplete deprotonation.[2]

-

Starting Material Recovery? The lithiated species is proton-sensitive.[1][2] Ensure extreme anhydrous conditions.

Deep Dive: The Scalable Route (N-Acyliminium)

For quantities exceeding 50g, cryogenic lithiation becomes hazardous and costly.[2] The "Shono Oxidation" route generates a stable intermediate (2-methoxy-N-Boc-pyrrolidine) that can be functionalized at room temperature.[1]

Workflow Logic

Caption: Two-stage synthesis avoiding cryogenic conditions via N-acyliminium ion.

Experimental Protocol

Phase 1: Synthesis of 2-Methoxy-N-Boc-pyrrolidine

-

Note: This intermediate is commercially available but expensive.[1][2]

-

Method: Electrochemical oxidation in Methanol using carbon electrodes.[1][2]

-

Chemical Alternative: Reaction of N-Boc-pyrrolidine with RuO

(cat) / NaIO

Phase 2: Ethyl Addition (Lewis Acid Mediated)

-

Setup: Dissolve 2-methoxy-N-Boc-pyrrolidine (1.0 equiv) in anhydrous CH

Cl -

Activation: Add BF

·OEt -

Nucleophile: Add Diethylzinc (Et

Zn, 1.0 M in hexanes, 1.2 equiv) dropwise. -

Reaction: Allow to warm to 0 °C over 2 hours.

-

Workup: Quench carefully with saturated NaHCO

. Filter through Celite if zinc salts precipitate.[1][2]

Characterization & Quality Control

To validate the synthesis, the following analytical markers must be met.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl | C2-Methine proton .[1] Shift confirms substitution.[1][2] | |

| 1H NMR | Terminal Methyl of the ethyl group. | |

| 13C NMR | C2 Carbon .[1][2] Significant shift from unsubstituted pyrrolidine.[1][2] | |

| Chiral HPLC | Chiralcel OD-H or AD-H | Required if using Sparteine method (Target: >95:5 er).[1] |

References

-

Beak, P., & Lee, W. K. (1990).[2]

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 55(9), 2578–2580. Link -

Kerrick, S. T., & Beak, P. (1991).[2] Asymmetric Deprotonations: Enantioselective Syntheses of 2-Substituted Pyrrolidines. Journal of the American Chemical Society, 113(25), 9708–9710. Link

-

Shono, T., Matsumura, Y., & Tsubata, K. (1981).[2] Electroorganic Chemistry. 46. A New Carbon-Carbon Bond Forming Reaction at the

-Position of Amines Utilizing Anodic Oxidation as a Key Step.[1][2] Journal of the American Chemical Society, 103(5), 1172–1176. Link -

Dieter, R. K., et al. (2006).[2] Stereoselective Synthesis of 2-Alkyl- and 2,5-Dialkylpyrrolidines. The Journal of Organic Chemistry, 71(6), 2283–2292. Link

Sources

The Strategic Utility of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the pyrrolidine scaffold stands as a privileged structure, integral to the architecture of numerous natural products and pharmaceutical agents.[1] The strategic introduction of substituents and protecting groups onto this five-membered heterocycle allows for the precise manipulation of its chemical properties and biological activity. Among the vast array of pyrrolidine derivatives, N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine emerges as a valuable building block, offering a unique combination of steric and electronic features that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine, often referred to as N-Boc-2-ethylpyrrolidine, is a chiral molecule available in both enantiomeric forms, with the (R)-enantiomer being commonly cited. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in masking the nucleophilicity of the pyrrolidine nitrogen, thereby enabling selective transformations at other positions of the molecule.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₂ | [3] |

| Molecular Weight | 199.29 g/mol | [3] |

| CAS Number | 876617-06-0 ((R)-enantiomer) | [3] |

| Appearance | Expected to be a colorless to pale yellow oil | N/A |

| Boiling Point | Data not readily available; expected to be similar to related N-Boc-pyrrolidines under vacuum | N/A |

| Density | Data not readily available; expected to be slightly less than 1 g/mL | N/A |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals for the ethyl group (a triplet and a quartet), the protons of the pyrrolidine ring (a series of multiplets), and a prominent singlet for the nine equivalent protons of the Boc group. Due to the presence of the chiral center at the 2-position, the methylene protons of the pyrrolidine ring are diastereotopic and will likely appear as complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the carbons of the ethyl group and the pyrrolidine ring.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbamate in the region of 1680-1700 cm⁻¹.[7] Other significant peaks will include C-H stretching vibrations from the alkyl groups.[8]

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ or, more commonly, peaks corresponding to [M+H]⁺ or [M+Na]⁺. A characteristic fragmentation pattern involves the loss of the tert-butyl group (57 amu) or isobutylene (56 amu), as well as the loss of the entire Boc group.[9]

Synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine

The synthesis of N-Boc-2-ethylpyrrolidine is typically achieved through the protection of the commercially available 2-ethylpyrrolidine. The Boc group is introduced by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[2]

General Synthetic Protocol

This protocol outlines a standard procedure for the N-Boc protection of 2-ethylpyrrolidine.

Materials:

-

2-Ethylpyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-ethylpyrrolidine (1.0 equivalent) in the chosen organic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Add the base (1.1-1.5 equivalents of triethylamine or an aqueous solution of sodium hydroxide).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine as a pure oil.

Causality in Experimental Choices:

-

The use of a base is crucial to neutralize the acidic byproduct of the reaction (tert-butanol and carbon dioxide), driving the reaction to completion.

-

The reaction is often performed at 0 °C initially to control the exothermic nature of the reaction.

-

Purification by column chromatography is necessary to remove any unreacted starting materials and byproducts.

Caption: Synthetic workflow for the preparation of N-Boc-2-ethyl-pyrrolidine.

Applications in Drug Discovery and Development

The pyrrolidine ring is a common motif in a multitude of FDA-approved drugs.[1] The introduction of an ethyl group at the 2-position of the N-Boc protected pyrrolidine provides a lipophilic handle that can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The Boc protecting group allows for the selective functionalization of other parts of a molecule before the pyrrolidine nitrogen is unmasked for further reactions.

N-Boc-2-ethylpyrrolidine can serve as a key intermediate in the synthesis of a variety of complex molecules, including:

-

Enzyme Inhibitors: The pyrrolidine scaffold can mimic the structure of natural amino acids like proline, making it a suitable template for the design of enzyme inhibitors.

-

Receptor Ligands: The stereochemistry and substitution pattern of the pyrrolidine ring can be fine-tuned to achieve high affinity and selectivity for specific receptors.

-

Chiral Auxiliaries and Catalysts: The chirality of N-Boc-2-ethylpyrrolidine can be exploited in asymmetric synthesis to control the stereochemical outcome of reactions.

The deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent.[10] This facile removal allows for the timely unmasking of the pyrrolidine nitrogen for subsequent coupling reactions or other transformations in a synthetic sequence.

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate | C11H21NO2 | CID 59070238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Boc-2-pyrrolidinone | TRC-B665945-10G | LGC Standards [lgcstandards.com]

Starting materials for N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine synthesis

An In-depth Technical Guide to the Starting Materials for N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine Synthesis

Introduction: The Significance of the 2-Ethyl-pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1][2] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a cornerstone for designing potent and selective drug candidates. The N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine derivative, in particular, serves as a crucial chiral building block for a variety of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the nitrogen atom, enabling selective transformations at other positions of the molecule during multi-step syntheses.[3]

This guide provides a comprehensive analysis of the primary starting materials and synthetic strategies for accessing N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine. We will delve into the chemical logic behind different synthetic routes, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on methods that offer high stereochemical control, a critical factor in modern pharmaceutical development.

Core Synthetic Strategies: De Novo Construction vs. Chiral Pool Derivatization

The synthesis of N-Boc-2-ethyl-pyrrolidine can be broadly categorized into two main approaches, each defined by its starting materials:

-

De Novo Synthesis from Acyclic Precursors: This strategy involves constructing the pyrrolidine ring from a linear starting material through a key cyclization step. The primary advantage is the flexibility to introduce various substituents. The main challenge lies in controlling the stereochemistry at the C2 position during the ring-forming reaction.

-

Modification of Chiral Pool Starting Materials: This classic approach leverages readily available, enantiopure starting materials, such as amino acids, where the stereocenter is already established. This method often provides a more direct and reliable route to a specific enantiomer.

This guide will explore prominent examples from both categories, detailing the underlying chemistry and providing actionable protocols.

Part I: De Novo Synthesis from Acyclic Starting Materials

This approach offers convergent and highly adaptable routes to the pyrrolidine core. Success hinges on a robust and stereoselective cyclization strategy.

A. Biocatalytic Reductive Amination and Cyclization of ω-Chloroketones

One of the most elegant and sustainable modern methods involves the use of enzymes to set the crucial stereocenter. Transaminases (TAs), in particular, have emerged as powerful catalysts for the asymmetric synthesis of chiral amines.[4]

Core Concept: This strategy begins with a commercially available ω-chloroketone, such as 1-chloro-3-hexanone. A transaminase enzyme catalyzes the stereoselective transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone, forming a chiral chloroamine intermediate. This intermediate then undergoes spontaneous intramolecular cyclization via an SN2 reaction to yield the desired 2-ethyl-pyrrolidine with high enantiopurity.[5][6] The choice of transaminase—whether an (R)-selective or (S)-selective variant—directly dictates the stereochemistry of the final product, providing access to both enantiomers.[4]

Logical Workflow: Transaminase-Triggered Cyclization

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of N-Boc-2-ethylpyrrolidine

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and rigorous stability testing protocols for N-Boc-2-ethylpyrrolidine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the long-term integrity and reliability of this critical synthetic intermediate.

Section 1: Core Chemical Stability Profile

Understanding the inherent stability of N-Boc-2-ethylpyrrolidine begins with an analysis of its structure, which comprises a saturated pyrrolidine ring and an acid-labile tert-butoxycarbonyl (Boc) protecting group.

Structural Components and Inherent Stability

N-Boc-2-ethylpyrrolidine's stability is overwhelmingly dictated by the N-Boc group, a carbamate functional group. The pyrrolidine ring, being a saturated aliphatic heterocycle, is chemically robust and not susceptible to degradation under typical laboratory or storage conditions. The ethyl group at the 2-position is also a stable alkyl substituent.

Therefore, the primary point of vulnerability is the carbamate linkage of the Boc group. This group is specifically designed to be stable under a wide range of conditions, including exposure to most nucleophiles and bases, but readily cleaved under acidic conditions.[1][2][3]

Caption: Structure of N-Boc-2-ethylpyrrolidine.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The most significant chemical incompatibility and primary degradation pathway for N-Boc-2-ethylpyrrolidine is acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine (2-ethylpyrrolidine) and carbon dioxide.[2]

This reaction can be initiated by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and Lewis acids.[1][4] Consequently, exposure to even trace acidic impurities in solvents, on glassware, or in the atmosphere (e.g., acidic gases) can lead to gradual degradation over time.

Caption: Primary degradation pathway via acid catalysis.

Other Potential Stress Factors

-

Thermal Stress: While the Boc group is relatively thermally stable at moderate temperatures (e.g., 37°C in neutral media), high temperatures can induce thermolytic deprotection.[5] This process is often slower than acid-catalyzed cleavage but can become significant during activities like distillation at elevated temperatures or prolonged storage in hot environments.[6][7][8]

-

Oxidative Stress: The pyrrolidine ring is generally resistant to oxidation under normal storage conditions. However, long-term exposure to strong oxidizing agents or atmospheric oxygen in the presence of light or metal catalysts could potentially lead to oxidation, though this is a secondary concern compared to acidic degradation.

Section 2: Recommended Storage and Handling Conditions

The primary goal of a proper storage strategy is to mitigate the chemical degradation pathways outlined above. The following conditions are derived from safety data sheets of structurally related compounds and fundamental chemical principles.[9][10][11]

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | 2–8°C (Refrigerated) | Slows the rate of all potential chemical degradation pathways. While some sources permit room temperature (15-25°C), refrigeration is the best practice for maximizing long-term shelf life.[10][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and acidic gases (CO₂, NOx, SOx) which can promote hydrolysis. It also prevents potential long-term oxidative degradation. |

| Container | Tightly Sealed, Amber Glass | Prevents ingress of moisture and air. Amber glass protects the compound from potential photolytic degradation, which is a general best practice for all organic compounds. |

| Environment | Dry, Well-Ventilated, Away from Incompatibles | Store in a dedicated, dry chemical storage area. Ventilation is a safety measure.[9][11] Crucially, store away from all acidic compounds to prevent vapor-phase cross-contamination. |

Incompatible Materials

To prevent rapid degradation, N-Boc-2-ethylpyrrolidine must be stored away from:

-

Strong Acids: (e.g., HCl, H₂SO₄, TFA) - Will cause rapid deprotection.[11]

-

Lewis Acids: (e.g., AlCl₃, ZnCl₂) - Can also catalyze Boc group cleavage.

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates) - Potential for reaction, though a lower risk than acids.[11]

Section 3: Experimental Design for Stability Assessment (Forced Degradation)

To empirically determine the stability of a specific batch of N-Boc-2-ethylpyrrolidine and identify potential degradants, a forced degradation study is the authoritative method.[13] This protocol serves as a self-validating system to confirm the compound's stability profile.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol

-

Material Preparation:

-

Prepare a stock solution of N-Boc-2-ethylpyrrolidine (e.g., 1 mg/mL) in a neutral, inert solvent like acetonitrile.

-

Prepare stress reagents: 0.1M HCl, 0.1M NaOH, and 3% H₂O₂.

-

Aliquot the stock solution into separate amber vials for each stress condition. A control sample (stock solution stored at 2-8°C, protected from light) must be included.

-

-

Application of Stress:

-

Acidic: Add an equal volume of 0.1M HCl to a vial.

-

Basic: Add an equal volume of 0.1M NaOH to a vial.

-

Oxidative: Add an equal volume of 3% H₂O₂ to a vial.

-

Thermal: Place a vial containing the neat compound or a dry solid sample in an oven at an elevated temperature (e.g., 60°C).[13]

-

Incubate all stressed samples (except the thermal sample in the oven) in a temperature-controlled chamber (e.g., 40°C).

-

-

Time-Point Sampling:

-

Withdraw aliquots from each vial (including the control) at specified time points (e.g., 0, 8, 24, 48 hours).

-

For acid/base samples, neutralize the aliquot immediately with an equimolar amount of base/acid to quench the degradation reaction.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method to determine the purity and percentage of degradation.

-

Use LC-MS or GC-MS to identify the mass of any degradation products.[]

-

Confirm the structure of the parent compound in the control sample and major degradants using NMR spectroscopy if necessary.[12]

-

Section 4: Analytical Methodologies for Stability Monitoring

Selecting the appropriate analytical technique is critical for accurately assessing the purity and stability of N-Boc-2-ethylpyrrolidine.

| Technique | Purpose & Application | Insights Provided |

| HPLC (High-Performance Liquid Chromatography) | The primary tool for purity assessment and stability studies.[12][] A reverse-phase C18 column with a mobile phase of acetonitrile/water is a typical starting point. | Provides quantitative data on the parent compound (assay) and detects non-volatile impurities and degradants. A stability-indicating method can separate the parent peak from all degradation product peaks. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Ideal for assessing the presence of volatile impurities or degradants.[12][15] | Can detect the presence of the deprotected 2-ethylpyrrolidine and other potential volatile byproducts. The mass spectrometer provides structural information for identification. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Used for definitive structural confirmation of the starting material and for identifying unknown degradation products.[12][] | Confirms the integrity of the Boc group (characteristic tert-butyl signal at ~1.4 ppm in ¹H NMR) and the pyrrolidine ring structure. Disappearance of the Boc signal indicates deprotection. |

Conclusion

The stability of N-Boc-2-ethylpyrrolidine is robust under neutral and basic conditions but is compromised by exposure to acids, which cause cleavage of the N-Boc protecting group. Optimal long-term stability is achieved by storing the compound under refrigerated (2-8°C), inert, and dry conditions in a tightly sealed amber glass container, away from all acidic materials. The implementation of systematic stability testing through forced degradation studies provides the highest level of quality assurance, ensuring the material is fit for its intended use in sensitive, multi-step synthetic applications.

References

-

N-Ethyl-2-pyrrolidone SDS, 2687-91-4 Safety Data Sheets - ECHEMI.

-

Safety Data Sheet: N-Ethyl-2-pyrrolidone - Carl ROTH.

-

SAFETY DATA SHEET - Fisher Scientific.

-

7 - Safety data sheet.

-

Deprotection of different N-Boc-compounds | Download Table - ResearchGate.

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica.

-

1 2 0 Material Safety Data Sheet.

-

Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives - Benchchem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Is the protecting group boc of the amino group stable at 37°C? - ResearchGate.

-

Safety Data Sheet: N-Ethyl-2-pyrrolidone.

-

Boc-Protected Amino Groups - Organic Chemistry Portal.

-

Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology.

-

Forced degradation studies: A critical lens into pharmaceutical stability.

-

Analytical Services for Purity Determination - BOC Sciences.

-

Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

-

Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed.

-

Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. agilent.com [agilent.com]

Methodological & Application

Application Note: Strategic Utilization of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine in Asymmetric Synthesis

Executive Summary & Strategic Importance

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine (N-Boc-2-ethylpyrrolidine) represents a pivotal chiral scaffold in the synthesis of alkaloids (e.g., Gephyrotoxin analogues), peptidomimetics, and specialized chiral ligands. While the 2-methyl analogue is ubiquitous, the 2-ethyl variant offers unique steric bulk that significantly alters the stereochemical outcome of subsequent functionalizations, particularly in creating quaternary centers or controlling remote stereochemistry.

This guide moves beyond basic synthesis to address the "Beak-O’Brien" Lithiation manifold , treating the N-Boc group not merely as a protecting group, but as a Directed Metalation Group (DMG) . This allows for the precise, stereocontrolled construction of trans-2,5-disubstituted pyrrolidines—a motif difficult to access via traditional cyclization methods.

Critical Access Protocol: Asymmetric Hydrogenation

The most scalable route to high-enantiopurity (S)- or (R)-N-Boc-2-ethylpyrrolidine is not classical resolution, but the Iridium-catalyzed asymmetric hydrogenation of the corresponding cyclic imine (2-ethyl-1-pyrroline).

Mechanism of Action

Iridium complexes bearing chiral P,N-ligands (e.g., PHOX, ThrePHOX) facilitate the outer-sphere hydrogenation of cyclic imines. The steric bulk of the ethyl group at the C2 position dictates the facial selectivity of the hydride transfer.

Experimental Protocol

Objective: Synthesis of (S)-N-Boc-2-ethylpyrrolidine (>96% ee).

Reagents:

-

Substrate: 2-Ethyl-1-pyrroline (freshly distilled).

-

Catalyst Precursor:

(1.0 mol%). -

Ligand: (S)-NeoPHOX or (S,S)-f-Binaphane (2.2 mol%).

-

Additive:

(5 mol%) or TBAI (Tetrabutylammonium iodide) – Critical for turnover frequency. -

Solvent: Anhydrous

. -

Protection Reagent:

(1.2 equiv),

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox, mix

and the chiral ligand in -

Hydrogenation: Transfer the catalyst solution to a high-pressure autoclave containing 2-ethyl-1-pyrroline (0.5 M concentration).

-

Pressurization: Purge with

(3x) and pressurize to 50 bar (725 psi) . -

Reaction: Stir at room temperature for 12–24 hours. Note: Monitoring via H-NMR is recommended to ensure full conversion of the imine signal (

~7.5 ppm). -

In-situ Protection: Vent the autoclave. Transfer the crude amine solution (under

) to a flask containing -

Workup: Wash with 1M HCl (to remove unreacted amine/catalyst), then saturated

. Dry organic layer over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Data Validation:

| Parameter | Specification | Method |

| Yield | >85% (2 steps) | Gravimetric |

| Enantiomeric Excess (ee) | >96% | Chiral GC (Cyclodextrin column) |

| Appearance | Colorless Oil | Visual |

Application Protocol: Regioselective -Lithiation

This is the core application of this molecule. The N-Boc group coordinates with Lithium, directing deprotonation. Because the C2 position is blocked by the ethyl group, lithiation occurs at C5 .

Stereochemical Causality: The bulky C2-ethyl group forces the pyrrolidine ring into a specific conformation. The incoming electrophile will attack trans to the C2-ethyl group to minimize steric strain, yielding (2S, 5R)-2-ethyl-5-substituted pyrrolidines .

Visualization of the Lithiation Pathway

Figure 1: The lithiation-substitution pathway. The N-Boc group directs the lithium to the

Detailed Protocol: Synthesis of trans-2,5-Disubstituted Pyrrolidines

Reagents:

-

Substrate: (S)-N-Boc-2-ethylpyrrolidine (1.0 equiv).

-

Base: sec-Butyllithium (1.3 equiv, 1.4 M in cyclohexane).

-

Ligand: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.3 equiv) – Essential for breaking down alkyllithium aggregates.

-

Electrophile: Methyl Iodide, Allyl Bromide, or Benzaldehyde (1.5 equiv).

-

Solvent: Anhydrous THF (0.1 M substrate conc).

Procedure:

-

Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Add THF and TMEDA.[2] Cool to -78°C (Dry ice/Acetone).

-

Base Addition: Add sec-BuLi dropwise via syringe. Stir for 10 minutes.

-

Substrate Addition: Add (S)-N-Boc-2-ethylpyrrolidine (dissolved in minimal THF) dropwise down the side of the flask to precool.

-

Lithiation: Stir at -78°C for 45–60 minutes . Warning: Do not let the temperature rise above -60°C, or the Boc group will undergo intramolecular attack (migration).

-

Electrophile Trapping: Add the electrophile (e.g., MeI) rapidly.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Add saturated

solution. -

Extraction: Extract with

(3x).[1]

Expected Results:

-

Diastereomeric Ratio (dr): Typically >95:5 (trans:cis).

-

Yield: 60–80% depending on electrophile efficiency.

Quality Control & Characterization Standards

Trustworthiness in asymmetric synthesis relies on rigorous verification of the stereocenters.

Chiral HPLC Method

Since N-Boc-2-ethylpyrrolidine lacks a strong chromophore, derivatization or specific detectors are required.

-

Detector: CAD (Charged Aerosol Detector) or UV at 210 nm (if using high purity solvents).

-

Column: Chiralpak IG or IC (Immobilized phases are preferred for Boc-amines).

-

Mobile Phase: Hexane/IPA (98:2).

-

Flow Rate: 0.5 mL/min.

NMR Validation (Diastereomer Check)

For the 2,5-disubstituted product:

-

C13 NMR: The chemical shift of the Boc carbons is sensitive to the ring conformation.

-

NOE (Nuclear Overhauser Effect): Irradiate the C2-H. If trans, you should not see a strong enhancement of the C5-H. If cis, a strong NOE signal is observed.

References

-

Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines

-

Lithiation of N-Boc Pyrrolidines (Beak-O'Brien Methodology)

-

Beak, P., & Lee, W. K. (1994). *

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of cyclic amines.* Journal of Organic Chemistry.[3] Link -

O'Brien, P., et al. (2004).[3][4] An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine. Journal of the American Chemical Society.[3][4] Link

-

-

Synthesis of 2-Substituted Pyrrolidines via Hydrogenation

-

Eticlopride & Pyrrolidine Analogues (Contextual Relevance)

-

Martelle, J. L., et al. (2013). Eticlopride: A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects. Neuroscience & Biobehavioral Reviews. Link

-

Sources

- 1. rsc.org [rsc.org]

- 2. Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. semanticscholar.org [semanticscholar.org]

- 4. An experimental and computational study of the enantioselective lithiation of N-Boc pyrrolidine using sparteine-like chiral diamines - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

N-Boc-2-Ethylpyrrolidine: A Chiral Scaffold for Kinase Inhibitor and GPCR Ligand Synthesis

Executive Summary

N-Boc-2-ethylpyrrolidine (tert-butyl 2-ethylpyrrolidine-1-carboxylate) is a critical chiral building block in modern medicinal chemistry. Its primary value lies in its ability to introduce a defined stereocenter and lipophilic bulk (ethyl group) onto the pyrrolidine ring, a privileged scaffold in drug discovery.

Unlike simple pyrrolidine, the 2-ethyl variant breaks molecular planarity, increasing the fraction of sp3-hybridized carbons (

Chemical Profile & Strategic Value

| Property | Data |

| CAS Number | 115933-89-6 (Racemic) / 597562-96-4 ((S)-isomer HCl salt) |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 215.30 g/mol |

| Physical State | Clear, colorless to pale yellow oil |

| Chirality | Available as (S)- or (R)- enantiomers; (S)- is most common in bioactives. |

| Key Reactivity | Boc-Deprotection : Acid labile (TFA/HCl). |

| NMR Signature | Rotamers : Due to the N-Boc group, NMR spectra often show broad or split peaks at room temperature (approx. 1:1 ratio). |

Mechanism of Action in Drug Design

The 2-ethyl group serves two distinct mechanistic roles:

-

Steric Occlusion : In kinase inhibitors, the ethyl group often occupies a hydrophobic pocket (e.g., the ribose binding pocket or a gatekeeper region), enforcing selectivity over similar kinases.

-

Conformational Lock : The substituent restricts the ring pucker, pre-organizing the nitrogen lone pair for optimal hydrogen bonding with residues like Asp or Glu in the target protein.

Application Workflow: Synthesis of PDK1 Inhibitors

A primary application of (S)-N-Boc-2-ethylpyrrolidine is in the synthesis of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1) , a target for cancer therapy. The following workflow illustrates the conversion of the protected building block into a bioactive pyrimidine-based inhibitor.

Logical Pathway Diagram

Caption: Workflow for converting N-Boc-2-ethylpyrrolidine into a kinase inhibitor scaffold via deprotection and nucleophilic aromatic substitution.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-N-Boc-2-ethylpyrrolidine

For researchers needing to synthesize the chiral building block de novo rather than purchasing it. This method utilizes the Beak/O'Brien sparteine-mediated lithiation , a gold-standard reaction for generating chiral pyrrolidines.

Objective : Synthesize (S)-N-Boc-2-ethylpyrrolidine with >90% enantiomeric excess (ee).

Reagents :

-

N-Boc-pyrrolidine (1.0 equiv)

-

(-)-Sparteine (1.2 equiv) (or (+)-sparteine surrogate for R-isomer)

-

sec-Butyllithium (s-BuLi) (1.2 equiv, 1.4 M in cyclohexane)

-

Ethyl Iodide (EtI) (1.5 equiv)

-

Solvent: Anhydrous TBME (tert-Butyl methyl ether) or Et₂O.

Step-by-Step Methodology :

-

System Setup : Flame-dry a 2-neck round-bottom flask under Argon. Add (-)-sparteine (1.2 equiv) and anhydrous TBME. Cool to -78°C (dry ice/acetone bath).

-

Lithiation (The Critical Step) :

-

Add s-BuLi dropwise via syringe pump over 20 minutes.

-

Expert Insight: A bright yellow/orange color indicates the formation of the chiral lithiated species.

-

Stir at -78°C for 4-5 hours . Note: Shorter times reduce yield; longer times do not improve ee.

-

-

Substrate Addition : Add N-Boc-pyrrolidine (1.0 equiv) dropwise. Stir for another 60 minutes at -78°C.

-

Electrophilic Trapping : Add Ethyl Iodide (1.5 equiv) slowly.

-

Causality: Rapid addition can cause local heating, eroding stereochemistry.

-

-

Warm-up : Allow the reaction to warm slowly to room temperature overnight. The solution will turn colorless/white cloudy.

-

Workup : Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x).[4] Wash combined organics with 5% H₃PO₄ (to remove sparteine), then water and brine. Dry over MgSO₄.[4]

-

Purification : Flash column chromatography (Hexanes/EtOAc 9:1).

Self-Validating QC :

-

TLC : Product R_f will be slightly higher than starting material in 9:1 Hex/EtOAc.

-

Chiral GC/HPLC : Must confirm ee >90%. (S)-isomer typically elutes second on Cyclodextrin-based columns (check specific column data).

Protocol B: Deprotection and SnAr Coupling (PDK1 Inhibitor Synthesis)

For the utilization of the building block in medicinal chemistry.

1. Deprotection

-

Reagents : (S)-N-Boc-2-ethylpyrrolidine, 4M HCl in Dioxane.

-

Procedure : Dissolve substrate in minimal dry dioxane. Add 4M HCl in Dioxane (5 equiv) at 0°C. Warm to RT and stir for 2 hours.

-

Validation : Monitor by TLC (stain with Ninhydrin; free amine stains red/purple). Disappearance of the Boc-protected spot (high Rf) and appearance of baseline spot.

-

Isolation : Concentrate in vacuo to yield the hydrochloride salt (white solid/hygroscopic). Do not aqueous workup; use directly.

2. SnAr Coupling

-

Reagents : (S)-2-ethylpyrrolidine HCl salt, 4,6-dichloro-2-pyrimidinamine, Triethylamine (TEA), Isopropanol (IPA) or NMP.

-

Procedure :

-

Suspend the chloropyrimidine (1.0 equiv) and (S)-2-ethylpyrrolidine HCl (1.1 equiv) in IPA.

-

Add TEA (3.0 equiv) to liberate the free amine and scavenge HCl.

-

Heat to 80-90°C in a sealed vial for 12 hours.

-

-

Expert Insight : The 2-ethyl group creates steric hindrance. If conversion is low (<50% after 12h), switch solvent to NMP and raise temperature to 120°C, but monitor for racemization.

-

Workup : Dilute with EtOAc, wash with water (x3) to remove NMP/salts. Purify via silica gel.

Quality Control & Analytical Data

1H NMR Interpretation (Rotamers)

When analyzing N-Boc-2-ethylpyrrolidine, researchers often mistake the complex spectra for impurities. This is due to restricted rotation around the N-C(O) carbamate bond.

-

Observation : In CDCl₃ at 25°C, signals for the tert-butyl group and the ring protons often appear as two sets of peaks (approx. 60:40 ratio).

-

Validation Protocol : To confirm purity, run the NMR at 55°C or higher . The peaks should coalesce into sharp, single signals, confirming the compound is pure and the complexity is dynamic, not structural.

Safety & Handling

-

s-BuLi : Pyrophoric. Must be handled under strict inert atmosphere.

-

Ethyl Iodide : Alkylating agent; potential carcinogen. Use in a fume hood.

-

Racemization : The 2-ethylpyrrolidine free base is relatively configurationally stable, but prolonged heating in strong base can induce racemization. Store the HCl salt for long-term stability.

References

-

Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[1] Journal of Organic Chemistry.

-

O'Brien, P., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. Chemical Communications.[1]

-

GlaxoSmithKline. (2010). Chemical compounds (PDK1 Inhibitors).[5] WO2010059658A1.

-

Gelardi, G. (2014). High Temperature Asymmetric Lithiation of N-Boc Heterocycles. White Rose eTheses.

- Peat, A. J., et al. (2004). Novel pyrazolopyridine derivatives as inhibitors of AKT kinase. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for kinase scaffold synthesis).

Sources

The Emerging Role of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine in Asymmetric Catalysis: Application Notes and Protocols

The relentless pursuit of stereochemical control in chemical synthesis has cemented the importance of chiral ligands and organocatalysts. Among these, derivatives of the humble pyrrolidine scaffold have consistently demonstrated exceptional performance in a multitude of asymmetric transformations. This document provides an in-depth guide to the synthesis and potential catalytic applications of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine, a chiral building block with significant promise for researchers, scientists, and professionals in drug development. While direct catalytic applications of this specific ethyl-substituted pyrrolidine are still emerging in the literature, this guide synthesizes established methodologies for its preparation and proposes its use in well-precedented catalytic systems, providing a robust framework for its exploration.

Introduction: The Promise of 2-Alkyl-N-Boc-Pyrrolidines

The N-tert-Butyloxycarbonyl (Boc) protecting group offers a convenient handle for the functionalization of the pyrrolidine ring, rendering the α-protons susceptible to deprotonation. The introduction of an ethyl group at the 2-position creates a chiral center, and the resulting enantiopure N-Boc-2-ethyl-pyrrolidine can serve as a valuable precursor to more complex chiral ligands or be used directly in catalysis. The interplay between the sterically demanding Boc group and the 2-alkyl substituent can significantly influence the stereochemical outcome of a reaction, making these seemingly simple molecules powerful tools in the hands of a synthetic chemist.

Pyrrolidine-based catalysts are central to the field of aminocatalysis, a cornerstone of modern organocatalysis recognized with the 2021 Nobel Prize in Chemistry.[1] Furthermore, chiral pyrrolidines are integral components of privileged ligands for a variety of metal-catalyzed reactions.[1][2][3] The protocols and applications detailed herein are built upon foundational work in the asymmetric synthesis of 2-substituted pyrrolidines, pioneered by researchers such as Beak and Campos.[2]

Synthesis of Enantiopure N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine

The key to unlocking the catalytic potential of N-Boc-2-ethyl-pyrrolidine lies in its stereoselective synthesis. The most versatile and widely adopted method involves the asymmetric deprotonation of commercially available N-Boc-pyrrolidine, followed by quenching with an electrophile. This strategy, championed by Beak and others, utilizes a chiral ligand, typically (-)-sparteine or a (+)-sparteine surrogate, to direct the deprotonation to one of the enantiotopic α-protons.[2][4][5][6][7]

Principle of Asymmetric Deprotonation

The process begins with the formation of a complex between sec-butyllithium (s-BuLi) and a chiral diamine, such as (-)-sparteine. This chiral complex then selectively abstracts one of the α-protons of N-Boc-pyrrolidine, generating a configurationally stable α-lithiated intermediate at low temperatures. Subsequent reaction with an ethylating agent, such as iodoethane, furnishes the desired (S)-N-Boc-2-ethyl-pyrrolidine. The use of the enantiomeric chiral diamine, (+)-sparteine (or a surrogate), would analogously yield the (R)-enantiomer.

Caption: Asymmetric synthesis of (S)-N-Boc-2-ethyl-pyrrolidine.

Detailed Experimental Protocol: Synthesis of (S)-N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine

This protocol is adapted from the general procedures for the asymmetric deprotonation of N-Boc-pyrrolidine.[2][4]

Materials:

-

N-Boc-pyrrolidine

-

(-)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Iodoethane (EtI)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether (100 mL for a 10 mmol scale reaction). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Addition of Reagents: To the cooled solvent, add (-)-sparteine (1.1 equivalents) followed by the slow, dropwise addition of s-BuLi (1.1 equivalents). Stir the resulting solution for 15 minutes at -78 °C.

-

Deprotonation: Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the reaction mixture. The solution typically turns a yellow-orange color. Stir the reaction at -78 °C for 3 hours to ensure complete formation of the lithiated intermediate.

-

Electrophilic Quench: Add iodoethane (1.5 equivalents) dropwise to the reaction mixture. Stir for an additional 2-4 hours at -78 °C, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine.

Expected Outcome:

| Parameter | Expected Value |

| Yield | 70-85% |

| Enantiomeric Excess (ee) | 90-96% |

Note: The enantiomeric excess should be determined by chiral HPLC or GC analysis.

Application in Asymmetric Catalysis: A Proposed Protocol

While specific literature on N-Boc-2-ethyl-pyrrolidine as a primary ligand is scarce, its structural features strongly suggest its utility in asymmetric catalysis. The Boc-protected amine can be readily deprotected to yield the secondary amine, which is a common motif in organocatalysis. Alternatively, the pyrrolidine nitrogen can be further functionalized to create novel ligands. Here, we propose its application as a precursor to a chiral diamine ligand for the asymmetric addition of diethylzinc to aldehydes, a reaction where C₂-symmetric 2,5-disubstituted pyrrolidine derivatives have shown considerable success.[3]

Proposed Application: Asymmetric Addition of Diethylzinc to Benzaldehyde

This proposed protocol involves the in-situ formation of a chiral catalyst from deprotected (S)-2-ethyl-pyrrolidine and a secondary coordinating group.

Caption: Proposed catalytic cycle for asymmetric ethylation.

Detailed Experimental Protocol (Proposed)

Part A: Deprotection of (S)-N-Boc-2-ethyl-pyrrolidine

-

Dissolve (S)-N-Boc-2-ethyl-pyrrolidine (1.0 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.[8]

-

Concentrate the mixture under reduced pressure. Neutralize with aqueous NaOH and extract with DCM to obtain (S)-2-ethyl-pyrrolidine.

Part B: Asymmetric Addition Reaction

-

Catalyst Formation: In a flame-dried flask under nitrogen, dissolve the freshly prepared (S)-2-ethyl-pyrrolidine (0.1 equivalents) in anhydrous toluene. Add diethylzinc (1.1 M in toluene, 2.2 equivalents) dropwise at 0 °C and stir for 30 minutes.

-

Aldehyde Addition: Cool the mixture to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification and Analysis: Purify the product by silica gel chromatography. Determine the yield and enantiomeric excess of the resulting (R)-1-phenyl-1-propanol by chiral HPLC or GC.

Anticipated Results Based on Analogous Systems:

| Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |

| Chiral Pyrrolidine Derivative | Benzaldehyde | 85-95 | 70-96 | [3] |

| Chiral Pyrrolidine Derivative | p-Chlorobenzaldehyde | 90-98 | 80-95 | [3] |

Conclusion and Future Outlook

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine represents a readily accessible and highly promising chiral building block for the development of novel ligands and organocatalysts. The protocols provided herein for its enantioselective synthesis offer a reliable and efficient route to this valuable compound. While its direct application in catalysis is an area ripe for exploration, the proposed use in the asymmetric addition of diethylzinc to aldehydes, based on well-established precedents with similar structures, provides a compelling starting point for further investigation. The versatility of the pyrrolidine scaffold ensures that N-Boc-2-ethyl-pyrrolidine will undoubtedly find its place in the ever-expanding toolkit of the modern synthetic chemist, contributing to the advancement of asymmetric synthesis and the development of new chiral technologies.

References

-

Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

-

Beak, P., Kerrick, S. T., Wu, S., & Chu, J. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-Pyrrolidines. Journal of the American Chemical Society, 116(8), 3231–3239. [Link]

-

O'Brien, P. (2008). A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine. Organic Letters, 10(7), 1409-1412. [Link]

-

McGrath, M. J., & O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. Chemical Communications, (33), 3543–3545. [Link]

-

Stymiest, J. L., Bagutski, V., French, R. M., & O'Brien, P. (2008). On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine: probing the effect of the stoichiometric ligand. The Journal of Organic Chemistry, 73(16), 6452–6454. [Link]

-

Beak, P., & Kerrick, S. T. (1991). Asymmetric Deprotonations: Enantioselective Syntheses of 2-Substituted Tert-(Butoxycarbonyl)Pyrrolidines. Journal of the American Chemical Society, 113(25), 9708–9710. [Link]

-

Molecules. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

- Google Patents. (2014).

-

Fu, G. C., & Cordier, C. J. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(30), 10946–10949. [Link]

-

ResearchGate. (2024). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... [Link]

- Vertex AI Search. (2026).

-

O'Brien, P., & Coldham, I. (2011). Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. Organic Letters, 13(3), 394–397. [Link]

-

Velázquez, A., et al. (2021). Pyrrolidine-based catalytic microporous polymers in sustainable C=N and C=C bond formation via iminium and enamine activation. Polymer Chemistry, 12(35), 4995-5004. [Link]

-

National Institutes of Health. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. [Link]

-

Royal Society of Chemistry. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-3820. [Link]

-

ResearchGate. (2025). The synthesis and application of pyrrolidine-based supported catalysts. [Link]

-

Manasagangotri, Physics @. (2007). Synthesis and Crystal Structure of Tert-butyl 2-((phenylthio)- carbonyl)pyrrolidine-1-carboxylate. [Link]

-

Stockman, R. A., & O'Connor, R. (2018). Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji–Trost Allylation of N-tert-Butanesulfinyl Imines. European Journal of Organic Chemistry, 2018(44), 6125-6131. [Link]

-

Wolfe, J. P., & Rossi, S. A. (2009). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic letters, 11(8), 1753–1756. [Link]

- Google Patents. (2011). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Beilstein Journals. (2017). Strategies in asymmetric catalysis. [Link]

-

ResearchGate. (2025). C−C Bond Formation by Dual Pyrrolidine and Nickel Catalysis: Allylation of Ketones by Allylic Alcohols. [Link]

Sources

- 1. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine: probing the effect of the stoichiometric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of N-Boc-2-ethylpyrrolidine

Welcome to the technical support center for the purification of N-Boc-2-ethylpyrrolidine. As Senior Application Scientists, we have designed this guide to provide in-depth, practical solutions to challenges you may encounter during the recrystallization of this compound. This resource combines fundamental chemical principles with field-proven troubleshooting strategies to enhance the purity and yield of your product.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis. Is N-Boc-2-ethylpyrrolidine a solid or an oil? How does this impact my purification strategy?

A: The physical state of N-Boc-2-ethylpyrrolidine can be variable. While many N-Boc protected amines are solids, the ethyl group on the pyrrolidine ring may lower the melting point, potentially rendering it a low-melting solid or an oil at room temperature, especially if impurities are present. For instance, the related N-Boc-2-pyrrolidinone is reported as an oil[1][2].

This is a critical first observation. If your crude product is an oil, direct recrystallization is not feasible. Your primary purification method should be column chromatography to remove the bulk of impurities. Often, after chromatography, the purified product may solidify upon removal of the solvent. If it remains an oil, recrystallization is not a suitable technique, and other methods like distillation (if thermally stable) should be considered.

Q2: Why is choosing the right solvent for recrystallization so critical?

A: The success of recrystallization hinges entirely on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[3][4] An ideal solvent should exhibit the following characteristics:

-

High solubility for N-Boc-2-ethylpyrrolidine at elevated temperatures (near the solvent's boiling point).

-

Low solubility for N-Boc-2-ethylpyrrolidine at low temperatures (e.g., room temperature or in an ice bath).

-

Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

-

The solvent should be chemically inert and not react with your compound.

-

The solvent's boiling point should ideally be lower than the melting point of your compound to prevent "oiling out."[3]

Using a solvent that is too "good" will result in high solubility even at low temperatures, leading to poor recovery. Conversely, a solvent that is too "poor" will not dissolve the compound effectively even when hot.[5]

Q3: What are some good starting points for solvent selection for N-Boc-2-ethylpyrrolidine?

A: Based on the structure (a moderately polar, Boc-protected amine), a good starting point is to test single solvents of intermediate polarity or mixed-solvent systems. The principle of "like dissolves like" is a useful guide.[6]

| Solvent System Type | Examples | Rationale |

| Single Solvent | Isopropanol, Ethanol, Ethyl Acetate | These solvents of intermediate polarity may provide the required differential solubility. Ethanol, in particular, is a common choice for many organic solids.[7] |

| Mixed Solvent | Hexanes/Ethyl Acetate, Hexanes/Acetone, Ethanol/Water | These systems allow for fine-tuning of solvent polarity. You dissolve the compound in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and slowly add the "bad" solvent (e.g., Hexanes) until the solution becomes turbid (the cloud point).[8] This is a highly effective method when a suitable single solvent cannot be found. |

Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a problem-and-solution format.

Caption: A decision tree for troubleshooting common recrystallization issues.

Q4: My compound separated as an oil instead of crystals. What happened and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute is precipitated from the solution at a temperature above its melting point.[9] Essentially, the compound comes out of solution as a liquid instead of a solid crystal lattice. This is common for compounds with low melting points or when the solution is cooled too quickly.

Solutions:

-

Reheat and Add More Solvent: Return the flask to the heat source until the oil redissolves completely. Add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent).[9][10] This increases the saturation temperature, ensuring it remains below the compound's melting point.

-

Ensure Slow Cooling: After redissolving, allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This provides more time for proper crystal nucleation.[9]

-

Re-evaluate Your Solvent Choice: If oiling out persists, the solvent's boiling point may be too high relative to your compound's melting point. A lower-boiling solvent system may be required.

Q5: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[10]

Solutions to Induce Crystallization:

-

Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

-

Add a Seed Crystal: If you have a small amount of pure, solid N-Boc-2-ethylpyrrolidine, add a tiny crystal to the solution. This provides a perfect template for further crystallization.[6]

-

Reduce Solvent Volume: It is possible you used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

-

Cool to a Lower Temperature: If you have only cooled to 0 °C, try a salt-ice bath or a dry ice/acetone bath for even lower temperatures, which will further decrease solubility.

Q6: I got crystals, but my final yield is very low. What are the common causes?

A: A low yield (e.g., <50%) can be frustrating but is often correctable. The most common culprits are:

Possible Causes & Solutions:

-

Using Too Much Solvent: This is the most frequent cause of low yield, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[9] To fix this, you can concentrate the mother liquor and attempt a second crystallization to recover more product.

-

Premature Crystallization: If crystals form in the funnel during a hot filtration step (to remove insoluble impurities), you lose product. Ensure your funnel and receiving flask are pre-heated.

-

Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't sufficiently cold, can redissolve some of your product.[6] Use a minimal amount of ice-cold solvent for washing.

-

Inappropriate Solvent System: The chosen solvent may have too high of a solubility for your compound even at low temperatures.[11] Re-evaluating the solvent system via small-scale tests is recommended.

Core Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch of crude material, it is essential to identify a suitable solvent system.

Caption: A workflow for systematically screening and selecting a recrystallization solvent.

Methodology:

-

Place approximately 20-30 mg of your crude N-Boc-2-ethylpyrrolidine into several small test tubes.

-

To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, hexanes) dropwise at room temperature.

-

Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed pair.[4]

-

Observation 2: If the compound does not dissolve, heat the test tube in a water or sand bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

-

Observation 3: If the compound does not dissolve in a reasonable amount of hot solvent (~1-2 mL), the solvent is unsuitable.

-

If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

-

Observation 4: The ideal solvent is one in which abundant, well-formed crystals appear upon cooling.[4]

Protocol 2: Standard Recrystallization Procedure

-

Dissolution: Place the crude, solid N-Boc-2-ethylpyrrolidine in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough hot solvent to completely dissolve the solid.[3]

-

Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[8]

-

Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

-

Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum desiccator.

References

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

-

University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

-

University of California, Irvine. Recrystallization. [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

-

Scholars Research Library. (2012). Der Pharma Chemica, 4(2):781-789. [Link]

-

Pavia, D. L., et al. Recrystallization-1.doc.pdf. [Link]

-

JIGS Chemical Limited. (S)-N-Boc-2-pyrrolidone-5-carboxylic acid tert-butyl ester. [Link]

-

Pavia, D. L., et al. Recrystallization-1.pdf. [Link]

-

Protheragen. N-Boc-2-pyrrolidinone. [Link]

-

National Center for Biotechnology Information. (2008). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. PubMed Central. [Link]

-

PubChem. 1-N-Boc-pyrrolidin-2-ylboronic acid. [Link]

-

PubChem. 2-Ethylpyrrolidine. [Link]

-

El-faham, A., & El-faham, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International. [Link]

-

Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

-

ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?[Link]

-

National Center for Biotechnology Information. (2006). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC. [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. [Link]

-

Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. [Link]

-

Wikipedia. N-Methyl-2-pyrrolidone. [Link]

-

ACS Publications. (2018, March 14). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-Boc-2-pyrrolidinone - Protheragen [protheragen.ai]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chemistry-solutions.com [chemistry-solutions.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine

Welcome to the technical support center for the synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Introduction

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine of 2-ethylpyrrolidine is a critical step that, while generally straightforward, can be prone to specific side reactions and challenges. This guide provides practical, field-proven insights to help you navigate these potential issues, optimize your reaction conditions, and ensure the high purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine in a question-and-answer format.

Issue 1: Incomplete Conversion of 2-Ethylpyrrolidine

Question: I am observing a significant amount of unreacted 2-ethylpyrrolidine in my reaction mixture by TLC and GC-MS analysis, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion in the N-Boc protection of 2-ethylpyrrolidine is a common issue that can often be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

-

Probable Causes:

-

Insufficient Reagent Stoichiometry: An inadequate amount of di-tert-butyl dicarbonate ((Boc)₂O) will naturally lead to incomplete reaction. While a 1:1 stoichiometry is theoretical, a slight excess of (Boc)₂O is often necessary to ensure complete conversion.

-

Steric Hindrance: The ethyl group at the 2-position of the pyrrolidine ring introduces steric bulk around the nitrogen atom, which can hinder the approach of the bulky (Boc)₂O.[1] This is a more significant factor for 2-substituted pyrrolidines compared to the unsubstituted parent ring.

-

Inadequate Base: The base plays a crucial role in deprotonating the pyrrolidine nitrogen, increasing its nucleophilicity. An insufficient amount of base or the use of a base that is too weak may not facilitate the reaction effectively.

-

Low Reaction Temperature: While lower temperatures can help to control side reactions, they can also slow down the desired reaction, especially with a sterically hindered amine.

-

-

Solutions and Optimization Strategies:

-

Increase (Boc)₂O Stoichiometry: Gradually increase the equivalents of (Boc)₂O from 1.1 to 1.5 equivalents relative to 2-ethylpyrrolidine. Monitor the reaction progress by TLC or GC-MS to find the optimal excess.

-

Optimize Base and Stoichiometry: Ensure at least one equivalent of a suitable base is used. Triethylamine (TEA) is a common choice. For more hindered systems, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be beneficial.

-